molecular formula C10H13NO2 B2933137 6-Isobutylnicotinic acid CAS No. 121343-77-9

6-Isobutylnicotinic acid

Cat. No.: B2933137
CAS No.: 121343-77-9
M. Wt: 179.219
InChI Key: WHZAOHSMPNHWLB-UHFFFAOYSA-N
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Description

6-Isobutylnicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in various fields, including medical, environmental, and industrial research. The molecular formula of this compound is C10H13NO2, and it has a molecular weight of 179.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutylnicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Isobutylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Isobutylnicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in biochemical assays and studies involving nicotinic acid receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 6-Isobutylnicotinic acid involves its interaction with nicotinic acid receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various cellular pathways, including those involved in lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

    Nicotinic Acid:

    2-Hydroxy-6-isobutylnicotinic Acid: A hydroxylated derivative with distinct chemical properties and applications

Uniqueness: 6-Isobutylnicotinic acid is unique due to its specific isobutyl substitution, which imparts distinct chemical and biological properties. This substitution can influence its binding affinity to receptors and its reactivity in chemical reactions, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-(2-methylpropyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)5-9-4-3-8(6-11-9)10(12)13/h3-4,6-7H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZAOHSMPNHWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121343-77-9
Record name 6-(2-methylpropyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Isobutyl-nicotinic acid is prepared in analogy to 5-isobutyl-6-methyl-nicotinic acid from commercially available 6-chloronicotinic acid ethyl ester and isobutylmagnesium chloride; LC-MS: tR=0.52 min, [M+1]+=180.30.
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Synthesis routes and methods II

Procedure details

6-Isobutyl-nicotinic acid is prepared in analogy to Nicotinic acid 2 from commercially available 6-chloronicotinic acid ethyl ester and isobutylmagnesium chloride; LC-MS: tR=0.52 min, [M+1]+=180.30.
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